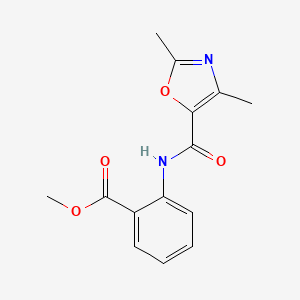

Methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

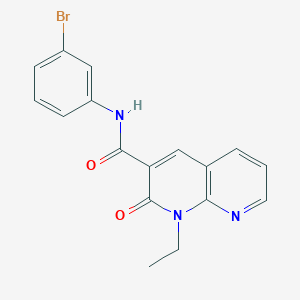

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring, for example, would contribute to the compound’s aromaticity, while the amide and ester groups would likely participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The oxazole ring might undergo reactions typical of aromatic compounds, while the amide and ester groups could participate in various addition, substitution, or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the amide and ester groups) might make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Chemical Synthesis and Compound Development

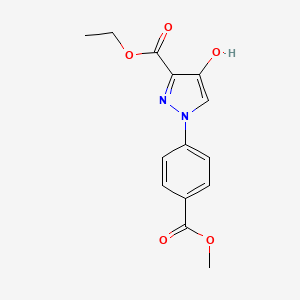

Methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate, though not directly studied, is closely related to various compounds that have been extensively researched. For instance, its structural similarity to compounds used in chemical synthesis and the development of new chemical entities is noteworthy. Zhang Qinglon (2014) explored a novel compound, methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2- yl)benzoate, which was used to prepare a new AB-type monomer for high-performance polymers, indicating the potential of related compounds in materials science and engineering (Zhang Qinglon, 2014).

Molecular Structure and Conformation Studies

Compounds similar to methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate have been analyzed for their molecular structures and conformations, as seen in the work of Gliński et al. (2008), who studied the hydrogen-bonded dimeric structure of 2,4-dimethylbenzoic acid. These studies provide insights into the physical and chemical properties of similar compounds, which could be useful in various scientific applications (Gliński et al., 2008).

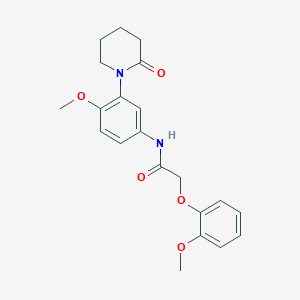

Potential in Drug Development and Biological Studies

The research conducted by Chen et al. (2002) on a series of mono- and dimeric N-methylquindoline carboxamides, created through a method that could potentially be applied to methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate, showed that these compounds have cytotoxic activity against a panel of cell lines. This indicates the potential for similar compounds in pharmacological and biological research (Chen et al., 2002).

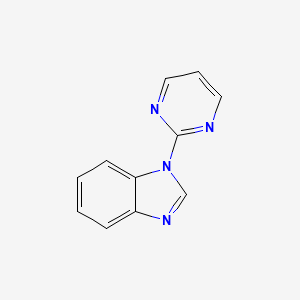

Applications in Crystal Engineering

A study by Johnstone et al. (2010) on methyl 2-(carbazol-9-yl)benzoate, which shares a similar chemical framework with methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate, revealed its unique crystallization properties. This research suggests the potential use of related compounds in the field of crystal engineering, particularly in understanding and manipulating molecular packing under varying conditions (Johnstone et al., 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-8-12(20-9(2)15-8)13(17)16-11-7-5-4-6-10(11)14(18)19-3/h4-7H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZSWSRKYGUCKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2809524.png)

![3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809526.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2809532.png)

![2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2809534.png)

![4-(4-isopropylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2809535.png)

![2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2809546.png)